1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine is a substituted piperazine derivative. It serves as a key structural motif in various research areas, primarily medicinal chemistry, due to its ability to interact with biological targets like neurotransmitter receptors and enzymes. [, , , , , , , , ] This compound is not naturally occurring and is primarily synthesized for research purposes.
Compound Description: This compound is a promising derivative exhibiting high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It shows potential as an atypical antipsychotic with reduced risk of obesity compared to existing treatments. [] In behavioral models, it demonstrates higher potency than clozapine in inhibiting apomorphine-induced climbing behavior and MK-801-induced hyperactivity, suggesting efficacy against positive symptoms of psychosis. []
Compound Description: ELB139 acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor. [] It exhibits potent anxiolytic activity in rat models, including the elevated plus-maze, light and dark box, and Vogel conflict test, without causing sedation or tolerance development. []
Compound Description: AZD5363 is a potent and orally bioavailable inhibitor of Akt kinases, with enhanced selectivity for Akt over the closely related AGC kinase ROCK. [] Preclinical studies demonstrate favorable drug metabolism and pharmacokinetics, as well as pharmacodynamic knockdown of Akt phosphorylation and downstream biomarkers, leading to tumor growth inhibition in a breast cancer xenograft model. []
Compound Description: DA 1529 displays significant anti-inflammatory activity, comparable to or exceeding phenylbutazone in rodent models of edema, nociception, and pyrexia. [] It exhibits mild CNS depressant properties based on barbiturate potentiation, rotarod, spontaneous motility, hot-plate analgesia, and hypothermic effects. []
Compound Description: NMS-P118 is a highly selective and potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) with potential for cancer therapy. [] It exhibits favorable oral bioavailability, ADME, and pharmacokinetic profiles, demonstrating high in vivo efficacy both as a single agent and in combination with Temozolomide in preclinical models. []
Compound Description: This compound is a crystallographically characterized structure containing two distinct conformers in the asymmetric unit. [] The central piperazine ring adopts a chair conformation with equatorial substituents. []
Compound Description: This compound acts as a "wingless" beta-catenin agonist, stimulating bone formation. [] It exhibits favorable pharmacokinetic properties and demonstrates a dose-dependent increase in trabecular bone formation rate in ovariectomized rats upon oral administration. []
1-(4-Chlorophenyl) piperazine
Compound Description: This compound has been studied for its spectroscopic properties using NMR, FTIR, and Raman techniques, with conformational analysis and vibrational spectra calculated using DFT methods. []
methanone derivatives (3a-j)
Compound Description: This series of derivatives was synthesized and evaluated for anticancer and antituberculosis activities. [] Some compounds exhibited notable activity against the human breast cancer cell line MDA-MB-435 and the Mycobacterium tuberculosis strain H37Rv. []
Compound Description: This compound displays high affinity for σ1 receptors with excellent selectivity over other receptors and transporters, including σ2 receptors, vesicular acetylcholine transporter, and various dopamine, serotonin, and adrenergic receptors. [] The corresponding radiotracer [18F]10 exhibits promising properties for imaging σ1 receptors in the brain, demonstrating high brain uptake, favorable kinetics, and specific binding in rodent models. []
Compound Description: Lu AE51090 acts as a highly selective allosteric agonist at the muscarinic M1 receptor, exhibiting minimal activity at other muscarinic receptor subtypes and a broad range of other targets. [] It displays an acceptable pharmacokinetic profile and good brain penetration in rodents, demonstrating efficacy in reversing delay-induced natural forgetting, suggesting procognitive potential. []
1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine and derivatives
Compound Description: This series of compounds was synthesized and evaluated for antimalarial activity against Plasmodium berghei. [] Several derivatives, particularly those with modifications on the cinnamoyl group or substitutions on the 5-phenyl group, displayed significant antimalarial activity. []
Compound Description: This compound is a tyrosine kinase inhibitor, specifically targeting excessive tyrosine kinase activity. [, ] It has potential applications in treating cardiovascular diseases, cancer, glomerulosclerosis, fibrotic diseases, and inflammatory conditions due to its ability to inhibit cellular proliferation. [, ]
Compound Description: This compound serves as a structural motif in the design and development of novel NLRP3 inflammasome inhibitors. [] Specifically, it was hybridized with an acrylic acid derivative (INF39) to create a series of benzo[d]imidazole-2-one derivatives that demonstrated NLRP3 inhibitory activity. []
Compound Description: L-372,662 acts as a potent and selective oxytocin antagonist with potential therapeutic applications. [] It displays good potency in vitro (Ki = 4.1 nM at the human oxytocin receptor) and in vivo, along with excellent oral bioavailability (90% in rats and 96% in dogs). [] The compound exhibits good aqueous solubility and high selectivity for oxytocin receptors over arginine vasopressin receptors. []
5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol and its S-substituted derivatives (5a-h)
Compound Description: This series of compounds, containing a 1,3,4-oxadiazole ring, was synthesized and evaluated for enzyme inhibitory and antibacterial activities. [] The compounds showed inhibitory effects against lipoxigenase and α-glucosidase enzymes, and some exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. []
Compound Description: PSNCBAM-1 acts as a negative allosteric modulator of the cannabinoid CB1 receptor. [, ] It exhibits noncompetitive antagonism in [35S]GTPγS binding studies, showing higher potency against the agonist CP55940 compared to WIN55,212-2. [] PSNCBAM-1 reduces the functional efficacy of CB1 receptor ligands in the cerebellum, suggesting a potential therapeutic approach for treating CNS diseases by modulating CB1 receptor activity. []
Compound Description: This series of compounds exhibits α2-adrenoceptor antagonist activity, suggesting potential therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's. [] These derivatives typically feature an amide, urea, or imidazolidinone moiety attached to the piperidine nitrogen. []
Compound Description: Two specific compounds within this series, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, have been synthesized and structurally characterized by single-crystal X-ray diffraction. [] These compounds are isostructural, adopting a triclinic P-1 space group, with two independent molecules in the asymmetric unit. []
Compound Description: Lu AE51090 acts as a highly selective allosteric agonist at the muscarinic M1 receptor, exhibiting minimal activity at other muscarinic receptor subtypes and a broad range of other targets. [] It displays an acceptable pharmacokinetic profile and good brain penetration in rodents, demonstrating efficacy in reversing delay-induced natural forgetting, suggesting procognitive potential. []
Compound Description: The title compound has been structurally characterized using X-ray crystallography, revealing a chair conformation for the piperazine ring. [] Intermolecular hydrogen bonding interactions involving N—H⋯O, C—H⋯N, and C—H⋯O groups are observed in the crystal structure. []
Compound Description: LDK378 is a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor. [] It exhibits substantial antitumor activity in preclinical models and is currently undergoing phase 1 and phase 2 clinical trials for treating ALK-positive cancers. [] The development of LDK378 involved overcoming the limitations of the first-generation ALK inhibitor TAE684. []
Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing its molecular conformation and intermolecular interactions. [] The structure is stabilized by intramolecular C—H⋯N hydrogen bonds, and intermolecular C—H⋯O and C—H⋯F hydrogen bonds contribute to the crystal packing. []
Compound Description: This compound is a pharmacologically active phosphoric acid ester. [] A specific process for its preparation has been described. []
Compound Description: This compound is a zinc complex that has been structurally characterized by X-ray crystallography. [] The zinc atom adopts a tetrahedral geometry, coordinated by four chlorine atoms. [] The crystal structure is stabilized by an intricate network of hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent 1-(4-chlorophenyl)piperazine-1,4-diium cations. []
Compound Description: This compound has been synthesized and characterized by spectroscopic techniques and X-ray crystallography. [] It crystallizes in a monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation. []
Compound Description: CPPIVI is an organic compound that has been synthesized using nano-rutile TiO2 as a catalyst under solvent-free conditions. [] Its structure has been confirmed by NMR spectroscopy, and its interactions with superparamagnetic nanoparticles have been investigated. []
Compound Description: AMG 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [] It exhibits favorable pharmacokinetic properties, including good brain penetration and efficacy in preclinical models. [] AMG 579 has been advanced as a clinical candidate for treating neurological disorders. []
4-(piperidin-4-yl)-1-hydroxypyrazoles
Compound Description: This series of compounds acts as ligands for the γ-aminobutyric acid type A (GABAA) receptor. [] They have been explored for their potential as therapeutics for conditions modulated by GABAA receptor activity. []
Compound Description: Compound 28 acts as a potent and orally efficacious positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). [] It exhibits favorable pharmacokinetic properties, including good brain permeability and residence time. [] Compound 28 has demonstrated efficacy in reversing cognitive deficits in preclinical models and has shown a favorable safety profile in phase 1 clinical trials. []
Compound Description: SR141716A acts as an inverse agonist at the cannabinoid CB1 receptor, exhibiting competitive antagonism against the agonist WIN55212-2 and producing opposite effects on Ca2+ currents when applied alone in neurons. [] Its inverse agonism is dependent on the interaction with lysine residue 3.28 (Lys3.28) in the CB1 receptor. []
Compound Description: This series of compounds, designed based on the structure of ketanserin, exhibits insect growth regulating activity. [] The presence of an arylmethyl group attached to the piperidine nitrogen and a trifluoromethyl group on the pyridine ring is crucial for their activity. []
Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, identified through a study focusing on designing new indole derivatives with these activities. []
Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-D-aspartate (NMDA) 2B receptor negative allosteric modulator with potential for treating treatment-resistant depression. [] It exhibits high binding affinity and selectivity for the GluN2B subunit and demonstrates antidepressant-like effects in preclinical models. []
Compound Description: Acrylfentanyl is a new synthetic opioid analog of fentanyl, identified in seized material. [] It poses a serious health risk due to its potency and potential for fatal intoxication. []
Overview
1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in pharmacology, particularly in the development of therapeutic agents targeting various neurological and psychiatric conditions. It features a piperazine ring substituted with a 4-chlorophenyl group and a piperidinyl moiety, which contributes to its biological activity.
Source and Classification
This compound can be synthesized from commercially available starting materials, making it accessible for research and development. It is classified under organic compounds, specifically as a piperazine derivative, which is characterized by the presence of a piperazine ring—a six-membered ring containing two nitrogen atoms.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine typically involves a multi-step process:
Formation of the Piperidine Derivative: The initial step usually includes the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base to form 4-chlorobenzylpiperidine.
Piperazine Formation: The next step involves the reaction of the piperidine derivative with piperazine under appropriate conditions, often utilizing solvents like dimethylformamide or ethanol.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
These reactions are generally monitored using thin-layer chromatography, and characterization is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Structure and Data
The molecular structure of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine can be represented as follows:
Molecular Formula: C15H20ClN3
Molecular Weight: Approximately 281.79 g/mol
Structural Features:
A piperazine ring (C4H10N2)
A piperidine ring (C5H11N)
A chlorophenyl group (C6H4Cl)
The compound exhibits a three-dimensional conformation that is critical for its interaction with biological targets.
Chemical Reactions Analysis
Reactions and Technical Details
1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine can undergo various chemical reactions, including:
N-Alkylation: This involves the alkylation of the nitrogen atoms in the piperazine or piperidine rings, which can modify its pharmacological properties.
Substitution Reactions: The chlorine atom on the phenyl group can be substituted with other nucleophiles, leading to derivatives with varied biological activities.
These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Mechanism of Action
Process and Data
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white or off-white solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.
Chemical Properties
Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture.
Reactivity: Can undergo nucleophilic substitutions due to the presence of halogen substituents.
Characterization techniques such as infrared spectroscopy and high-performance liquid chromatography are used to analyze these properties further.
Applications
Scientific Uses
1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine has potential applications in various fields:
Pharmaceutical Research: Investigated for its effects on neurotransmitter systems, making it a candidate for developing treatments for psychiatric disorders such as depression or anxiety.
Biochemical Studies: Used in studies focusing on receptor interactions and signal transduction pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.